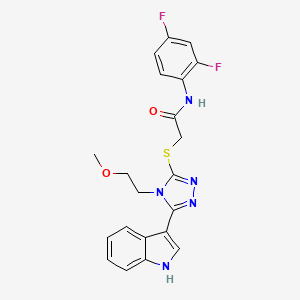

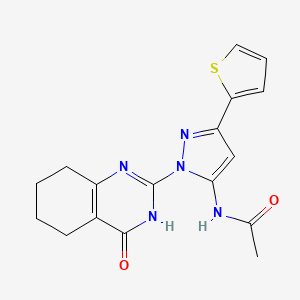

![molecular formula C10H17NO2 B2493724 Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate CAS No. 2243508-75-8](/img/structure/B2493724.png)

Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex polycyclic compounds like Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate often involves multi-step reactions. For instance, Nikpassand et al. (2010) demonstrated a convenient ultrasound-promoted regioselective synthesis of fused polycyclic compounds, highlighting the efficiency of modern synthetic methods in producing such complex molecules with excellent yields and short reaction times (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been explored through various analytical techniques. For example, semiempirical calculations have been used to reveal preferred geometries and conformations in related pyridine derivatives, suggesting the presence of boat conformations in dihydropyridine systems and planar arrangements in pyrazole rings, which may also apply to the subject compound (Verdecia et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving this compound are indicative of its reactivity and potential for functionalization. The study by Goto et al. (1991) on the synthesis of 7-substituted derivatives through reactions with nucleophiles underlines the compound's versatility in undergoing substitution reactions to yield a variety of derivatives with potential synthetic applications (Goto et al., 1991).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their behavior and potential applications. For example, the solubility, melting point, and crystalline structure can influence the compound's utility in pharmaceutical formulations and material science applications. While specific studies on this compound were not found, related research on polycyclic and pyridine derivatives provides a basis for inferring these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to the compound's applications in synthesis and industry. Research on related pyridine and pyrrole derivatives suggests that such compounds exhibit significant reactivity, which can be exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials (Ismail et al., 2008).

Scientific Research Applications

Conformationally Restricted GABA Analogue

Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate has been explored as a conformationally restricted analogue of γ-aminobutyric acid (GABA). This research developed a bicyclic template that can be considered truly three-dimensional, expanding the potential for studying GABA analogues in a more controlled conformational space (Melnykov et al., 2018).

Potential Antihypertensive Activity

This compound has been involved in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. These derivatives are anticipated to have antihypertensive activity, highlighting the potential medical application of the compound in cardiovascular research (Kumar & Mashelker, 2006).

Antibacterial Activity

Research has demonstrated the antibacterial activity of certain derivatives, particularly against Escherichia coli and Bacillus megaterium. This suggests a potential use of this compound in developing new antibacterial agents (Görlitzer et al., 2000).

Synthesis of Tetrahydrocyclopenteno[b]pyridine Derivatives

Studies have shown that this compound can be used in the synthesis of various tetrahydrocyclopenteno[b]pyridine derivatives, which can be further explored for various chemical and biological applications (Thirumalai et al., 2006).

Development of Chiral Macrocyclic or Linear Pyridine Carboxamides

The compound has been instrumental in the synthesis of chiral linear and macrocyclic bridged pyridines, which have shown promise as antimicrobial agents. This indicates its potential in the development of new pharmaceutical compounds (Al-Salahi et al., 2010).

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of pyrrolopyrazine , a class of compounds that have shown a wide range of biological activities, including antibacterial, antifungal, and antiviral activities

Biochemical Pathways

Given its structural similarity to pyrrolopyrazine derivatives, it may potentially affect similar biochemical pathways .

Pharmacokinetics

As a result, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of EN300-6488908 is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action. Specific details about these influences are currently lacking .

properties

IUPAC Name |

methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBLUEAHTWJGPB-SCZZXKLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCCC1NCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CCC[C@H]1NCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

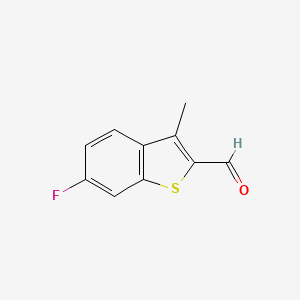

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

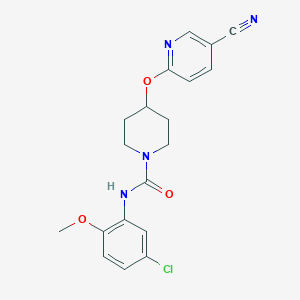

![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)

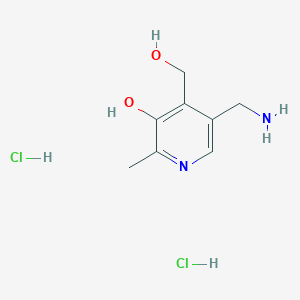

![2-(Oxolan-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2493655.png)

![4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2493656.png)

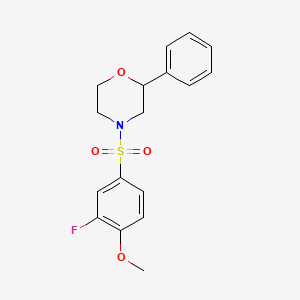

![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)

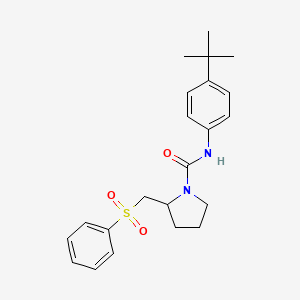

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)